molecular formula C7H4BBrF4O2 B14887215 (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid

(6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14887215
M. Wt: 286.82 g/mol
InChI Key: PALHDFWMQLVJQM-UHFFFAOYSA-N
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Description

(6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a boronic acid functional group. Its unique structure makes it a valuable reagent in the synthesis of various complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 6-bromo-2-fluoro-3-(trifluoromethyl)benzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Comparison: While these compounds share the trifluoromethyl and boronic acid functional groups, (6-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This unique combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for specific synthetic applications .

Properties

Molecular Formula

C7H4BBrF4O2

Molecular Weight

286.82 g/mol

IUPAC Name

[6-bromo-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C7H4BBrF4O2/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14)15/h1-2,14-15H

InChI Key

PALHDFWMQLVJQM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1F)C(F)(F)F)Br)(O)O

Origin of Product

United States

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